molecular formula C15H17N3O2S B2980301 3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 361150-61-0

3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2980301
CAS No.: 361150-61-0
M. Wt: 303.38
InChI Key: TZRYVWRIWBGHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a molecular formula of C15H17N3O2S and a molar mass of 303.38 g/mol . This compound is characterized by its unique structure, which includes a quinazolinone core and a thioxo group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.

    Introduction of the Thioxo Group: The thioxo group is introduced through the reaction of the quinazolinone intermediate with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Attachment of the Pyrrolidinone Moiety: The final step involves the alkylation of the quinazolinone-thioxo intermediate with 3-(2-oxopyrrolidin-1-yl)propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the thioxo group to a thiol or a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted quinazolinones and pyrrolidinones.

Scientific Research Applications

3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.

    Pathways Involved: Apoptosis, cell cycle regulation, and immune response pathways.

Comparison with Similar Compounds

Similar Compounds

  • **3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
  • 3-(2-oxopyrrolidin-1-yl)propanoic acid
  • 2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Uniqueness

This compound is unique due to its combination of a quinazolinone core and a thioxo group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-13-7-3-8-17(13)9-4-10-18-14(20)11-5-1-2-6-12(11)16-15(18)21/h1-2,5-6H,3-4,7-10H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRYVWRIWBGHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.